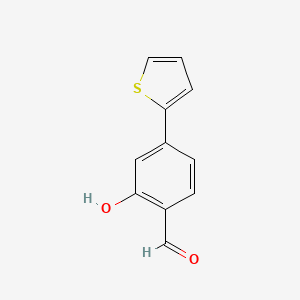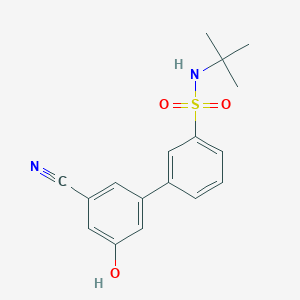
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is a synthetic compound commonly used in scientific research. It is a white solid with a molecular weight of 446.56 g/mol and a melting point of 84-86°C. 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is an important research chemical because of its unique properties and applications.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing certain drugs and other xenobiotics, resulting in increased concentrations of these compounds in the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, are not well understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is thought to have an effect on the metabolism of certain drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments include its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. This allows researchers to study the effects of certain drugs and other xenobiotics on the activity of these enzymes. Additionally, 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments is the lack of information about its biochemical and physiological effects. Additionally, it is not clear how it interacts with other compounds in the body, which could lead to unexpected results in experiments.
Future Directions
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%. These include further study of its mechanism of action and biochemical and physiological effects, as well as its interactions with other compounds in the body. Additionally, further research could be done to identify potential therapeutic applications for this compound. Finally, further research could be done to identify potential toxicological effects of this compound.
Synthesis Methods
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 3-cyano-4-hydroxybenzaldehyde with t-butylsulfamoyl chloride in the presence of a base, such as potassium carbonate. The resulting product is then reacted with NaOH to yield 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the mechanism of action of certain drugs, such as antifungal agents. Additionally, it has been used to study the effects of certain compounds on the activity of certain enzymes, such as proteases.
properties
IUPAC Name |
N-tert-butyl-3-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-5-13(10-16)14-7-12(11-18)8-15(20)9-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHRKZSEHKGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

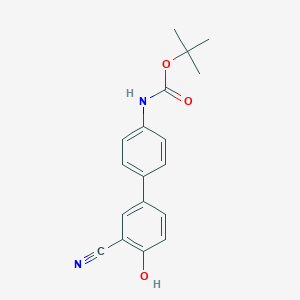
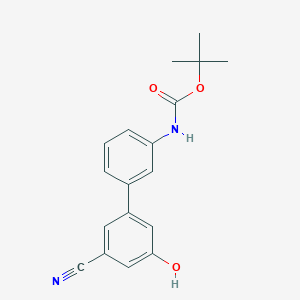

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
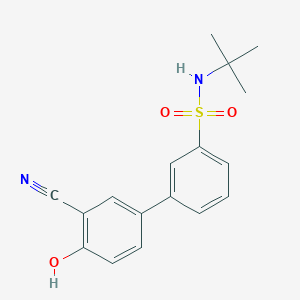
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)

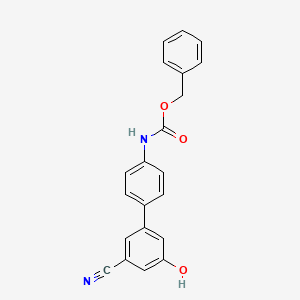
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)
